4-(3-Chlorophenyl)butanal
Description
4-(3-Chlorophenyl)butanal is an aliphatic aldehyde derivative featuring a 3-chlorophenyl substituent at the fourth position of a butanal chain. The 3-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, known to influence electronic properties, lipophilicity, and biological interactions . This compound’s synthesis likely involves strategies analogous to those used for related aryl-substituted aldehydes, such as condensation reactions or nucleophilic substitutions .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-(3-chlorophenyl)butanal |
InChI |
InChI=1S/C10H11ClO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-8H,1-2,4H2 |
InChI Key |
QWUKUMALEZRTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)butanal typically involves the reaction of 3-chlorobenzaldehyde with butanal in the presence of a catalyst. One common method is the aldol condensation reaction, where the aldehyde group of 3-chlorobenzaldehyde reacts with the alpha-hydrogen of butanal to form the desired product. This reaction is usually carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: 4-(3-Chlorophenyl)butanoic acid.
Reduction: 4-(3-Chlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate biological pathways and lead to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The 4-bromophenyl substituent (6a) achieves the highest yield (95%), likely due to reduced steric hindrance compared to the 2-bromo analog (5a, 85%) .
- Electronic effects of iodine (7a) may slightly reduce yield compared to bromine, though differences are marginal.
Piperazine Derivatives with 3-Chlorophenyl Groups
| Compound | Structure | Notable Features |
|---|---|---|
| g | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Bifunctional chlorinated groups enhance lipophilicity. |
| h | 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane | Symmetric structure may improve receptor binding. |
| i | 1,4-Bis(3-chlorophenyl)piperazine | Dual 3-chlorophenyl groups increase steric bulk. |
Key Observations :
- The presence of multiple chlorinated aryl groups (e.g., compound h) may enhance metabolic stability but reduce solubility .
Arylidene-Hydrazinyl-Thiazolines ()
Synthetic routes for 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides involve:
Condensation of hydrazinecarbothioamide with aromatic aldehydes.
Reaction with 2-bromo-1-(4-bromophenyl)ethanone to form thiazoles.
Key Observations :
- Spectroscopic methods (e.g., NMR, mass spectrometry) and molecular modeling (Chem3D Pro 12.0.2) are critical for characterizing these compounds .
- The nitrogen rule effectively predicts fragmentation patterns in mass spectrometry, aiding structural confirmation .
Merbaphen ()
Merbaphen, a mercury-containing compound with a 3-chlorophenyl group, highlights the versatility of this substituent in diverse chemical classes:
- Structure : Sodium (4-(carboxylatomethoxy)-3-chlorophenyl)(5,5-diethyl-4,6-dioxo-tetrahydropyrimidin-2-yloxy)-mercury.
Biological Activity
4-(3-Chlorophenyl)butanal, a compound featuring a chlorophenyl group, has garnered attention in various fields of biological research. Its structural characteristics suggest potential interactions with biological targets, leading to diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aldehyde derivative with the chemical formula . The presence of a chlorinated phenyl group enhances its lipophilicity and may influence its interaction with biological receptors.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 198.65 g/mol |
| Melting Point | Not well-documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl compounds have shown efficacy against various bacterial strains.
- Case Study : A study demonstrated that chlorophenyl derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against several cancer cell lines.
- Research Findings : In vitro assays revealed that certain derivatives exhibited moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating varying levels of potency .
The biological activity of this compound can be attributed to its ability to interact with specific cellular receptors and enzymes.
- Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the chlorophenyl group can significantly enhance or diminish biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain cancer cells |
| Substitution on the butanal chain | Altered binding affinity to receptors |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
